molecular formula C16H17N3S B12246756 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile

4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B12246756
M. Wt: 283.4 g/mol
InChI Key: XFCOUMCNJOEHNP-UHFFFAOYSA-N
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Description

4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl and isopropyl group, and a benzonitrile moiety connected via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group may facilitate binding to metal ions or other cofactors, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile is unique due to its combination of a pyrimidine ring with a benzonitrile moiety connected via a sulfanyl bridge. This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Biological Activity

The compound 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C15H18N2S
  • Molecular Weight: 270.39 g/mol
  • CAS Number: Not available

The biological activity of this compound can be attributed to its structural features, particularly the pyrimidine ring and the sulfanyl group. Pyrimidines are known to exhibit various biological activities, including antiviral and anticancer properties. The presence of the sulfanyl group may enhance the compound's interaction with biological targets, potentially increasing its efficacy.

Antiviral Activity

Research indicates that compounds containing pyrimidine derivatives often demonstrate antiviral properties. For instance, a study on similar pyrimidine-based compounds showed significant inhibition of viral replication in vitro. The mechanism typically involves interference with viral enzymes, such as reverse transcriptase, which is crucial for viral replication .

Anticancer Potential

Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of pyrimidine have been reported to inhibit cell proliferation by inducing apoptosis and interfering with cell cycle progression . In particular, compounds that target specific kinases or phosphodiesterases have shown promise in preclinical models .

Case Studies

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting significant antiproliferative activity .
  • Antiviral Efficacy:
    • Another investigation focused on the antiviral properties of pyrimidine derivatives against HIV and other viruses. The results demonstrated that certain substitutions on the pyrimidine ring enhanced antiviral activity, with some compounds achieving EC50 values lower than 1 µM in cell-based assays .
  • Mechanistic Insights:
    • Mechanistic studies revealed that these compounds could induce oxidative stress in cancer cells, leading to apoptosis. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways .

Data Table: Biological Activity Overview

Activity Type Target IC50/EC50 Value Reference
AntiviralHIV Reverse Transcriptase< 1 µM
AnticancerVarious Cancer Cell Lines5 - 20 µM
Apoptosis InductionHuman Cancer CellsN/A

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

4-[(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C16H17N3S/c1-11(2)16-18-12(3)8-15(19-16)20-10-14-6-4-13(9-17)5-7-14/h4-8,11H,10H2,1-3H3

InChI Key

XFCOUMCNJOEHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SCC2=CC=C(C=C2)C#N

Origin of Product

United States

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